REACTION_CXSMILES
|
[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([N+:13]([O-])=O)[CH:7]=1)(=[O:5])=[O:4])[CH3:2].Br[CH:17]([CH3:22])[C:18](OC)=[O:19]>>[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]2[O:12][CH:17]([CH3:22])[C:18](=[O:19])[NH:13][C:8]=2[CH:7]=1)(=[O:5])=[O:4])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C
|
Name
|
substituted-2-nitrophenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by reaction of the product in the general procedure for reduction of nitro group and subsequent ring closure
|
Type
|
CUSTOM
|
Details
|
gives a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)S(=O)(=O)C1=CC2=C(OC(C(N2)=O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |